2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4(3H)-one
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Overview
Description
2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features an indole moiety, a quinazolinone core, and a phenyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include indole-3-carboxaldehyde derivatives, dihydroquinazoline derivatives, and various substituted indole compounds .
Scientific Research Applications
2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinazolinone core is known to interact with DNA and RNA, potentially affecting gene expression and protein synthesis . These interactions can lead to the compound’s observed biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Shares the indole moiety and undergoes similar oxidation reactions.
Quinazolinone derivatives: Similar core structure and biological activities.
Substituted indoles: Various functional groups can be introduced to the indole ring, leading to compounds with diverse biological activities.
Uniqueness
2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of an indole moiety, a quinazolinone core, and a phenyl group. This unique structure allows it to interact with multiple molecular targets, leading to a broad range of potential biological activities .
Properties
Molecular Formula |
C25H19N3O |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C25H19N3O/c1-17-19(20-11-5-7-13-22(20)26-17)15-16-24-27-23-14-8-6-12-21(23)25(29)28(24)18-9-3-2-4-10-18/h2-16,26H,1H3/b16-15+ |
InChI Key |
ORCPRXTWJDDNHP-FOCLMDBBSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Origin of Product |
United States |
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